![molecular formula C14H18N2O4S B2751785 Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034552-26-4](/img/structure/B2751785.png)

Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

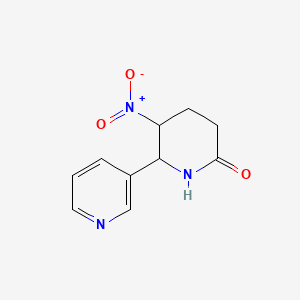

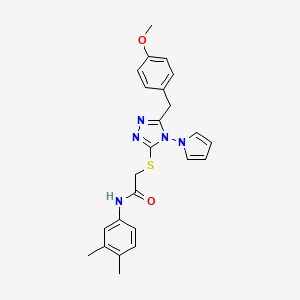

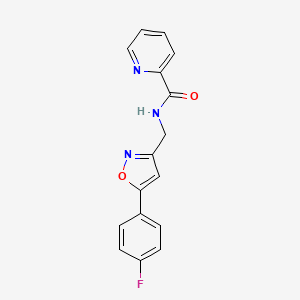

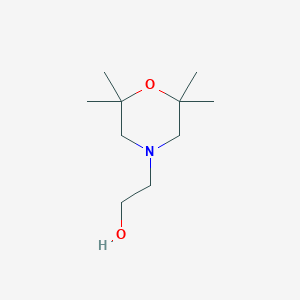

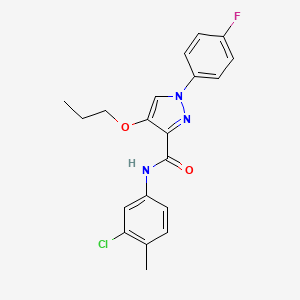

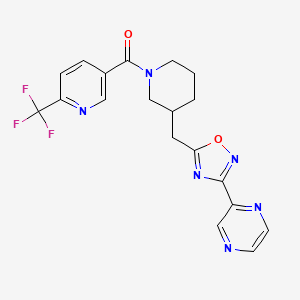

“Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a spirocyclic structure (azaspiro[2.5]octane), which is a polycyclic compound with two rings sharing a single atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the creation of the spirocyclic structure, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring and a spirocyclic structure, along with sulfonyl and carboxylate functional groups. These groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is electron-deficient and can undergo electrophilic substitution. The sulfonyl group could potentially be reduced, and the carboxylate group could participate in various reactions typical for carboxylic acids and their derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a pyridine ring could potentially make the compound somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Peptide Synthesis Applications

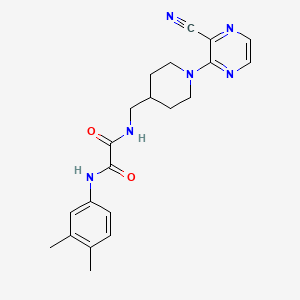

A study by Suter et al. (2000) discusses the synthesis of a novel class of dipeptide synthons, including methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrating its application in peptide synthesis as a dipeptide building block. This highlights the potential of azaspirocyclic compounds in the synthesis of complex peptides (Suter, Stoykova, Linden, & Heimgartner, 2000).

Pharmacological Evaluation

Research by Kamiński et al. (2006) on N-(pyridine-2-yl) derivatives of azaspirocycles demonstrates the evaluation of these compounds for anticonvulsant activity, suggesting potential applications in the development of new therapeutic agents for epilepsy (Kamiński, Obniska, Zagórska, & Maciąg, 2006).

Drug Discovery and Chemistry

Wipf et al. (2004) detail the diversity-oriented synthesis of azaspirocycles, showcasing their conversion into functionalized pyrrolidines, piperidines, and azepines, scaffolds of considerable relevance for drug discovery (Wipf, Stephenson, & Walczak, 2004). This suggests the role of azaspirocyclic compounds in facilitating the discovery of new therapeutic molecules.

Organic Synthesis

A study by Arnott, Clayden, and Hamilton (2006) on azabicyclic amino acids involves the stereoselective cyclization of enolates of N-nicotinoyl glycine derivatives, leading to azabicyclic or azaspirocyclic lactams. This work demonstrates the utility of azaspirocyclic compounds in organic synthesis, particularly in the construction of complex amino acid derivatives (Arnott, Clayden, & Hamilton, 2006).

Safety and Hazards

Direcciones Futuras

The study of new compounds with complex structures like “Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a vibrant area of research in organic and medicinal chemistry. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

Mecanismo De Acción

Target of Action

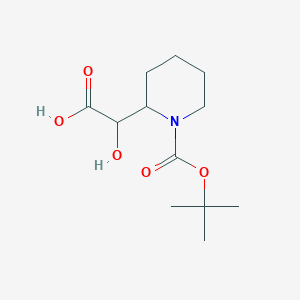

The primary targets of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

The exact mode of action of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2It can be inferred from related studies that these types of compounds may interact with their targets, leading to changes that inhibit the growth or viability of the target organism .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

The specific molecular and cellular effects of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may lead to the inhibition of this organism’s growth or viability.

Propiedades

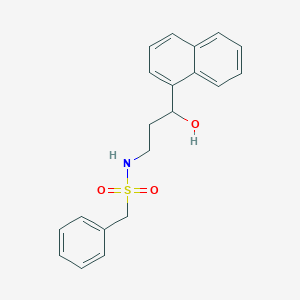

IUPAC Name |

methyl 6-pyridin-3-ylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-20-13(17)12-9-14(12)4-7-16(8-5-14)21(18,19)11-3-2-6-15-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVKJHMJPAMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2751722.png)